molecular formula C9H8ClFN2O2 B2514329 7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2416235-56-6

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No. B2514329
CAS RN: 2416235-56-6
M. Wt: 230.62
InChI Key: WVKABVRXEAVDLQ-UHFFFAOYSA-N
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Description

“7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a chemical compound . It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as important fused bicyclic 5–6 heterocycles in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is characterized by the presence of a fluoro group at the 7-position, a methyl group at the 8-position, and a carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

properties

IUPAC Name

7-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-6(10)2-3-12-4-7(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYBPRXJLZXPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=NC(=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

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